REACTION_CXSMILES
|
[CH3:1][Li].[O:3]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH:4]1[CH2:12]OS(C1C=CC(C)=CC=1)(=O)=O>C(OCC)C.[Cu]I>[CH2:12]([CH:4]1[CH2:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:3]1)[CH3:1]
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Name
|
|
Quantity
|
313 mL
|
Type
|
reactant
|
Smiles
|
C[Li]
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
copper (I) iodide
|
Quantity
|
47.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
O1C(CC2=C1C=CC=C2)COS(=O)(=O)C2=CC=C(C=C2)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
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Type
|
CUSTOM
|
Details
|
was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at −40° C. for 1 hour and at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to −70° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 10% ammonium chloride solution (750 mL) and 2M hydrochloric acid (50 mL)
|
Type
|
ADDITION
|
Details
|
diluted with 0.88 ammonia (100 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with diethyl ether (3×500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic solution was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1OC2=C(C1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |